Hexyl beta-D-thioglucopyranoside
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Overview
Description
Hexyl beta-D-thioglucopyranoside is a nonionic detergent used in membrane biochemistry due to its unique properties, which include high stability, cost-effectiveness, and superior solubilizing power for membrane proteins without inactivating them. It can be synthesized from glucose in several steps, showing potential usefulness in biological systems because of its electroneutrality, high solubility in water, and high critical micelle concentration. Its synthesis involves stereoselective methods, such as the Helferich method, and its surface and thermal properties have been extensively studied, including its ability to form thermotropic liquid crystals and its effects on surface tension and emulsification (Saito & Tsuchiya, 1984).
Synthesis Analysis
The synthesis of Hexyl beta-D-thioglucopyranoside and its analogs involves multiple steps starting from glucose, with overall yields around 80%. The critical micelle concentrations of its variants, such as n-hexyl-, n-heptyl-, n-octyl-, and n-nonyl-β-D-thioglucopyranoside, have been determined, highlighting their potential as effective nonionic detergents for biological applications (Saito & Tsuchiya, 1985).
Molecular Structure Analysis
The molecular structure of Hexyl beta-D-thioglucopyranoside and related compounds has been elucidated using various spectroscopic and crystallographic techniques. The analysis reveals significant insights into the conformations and stereochemistry of these molecules, which are crucial for their functionality and interaction with biological membranes (Carter, Ruble, & Jeffrey, 1982).
Chemical Reactions and Properties
Hexyl beta-D-thioglucopyranoside participates in various chemical reactions, including those involving its thioglucopyranoside moiety, which is essential for its surfactant properties. These reactions are vital for modifying the compound to enhance its properties for specific applications, such as improving solubility or altering surface activity (Wu et al., 2019).
Physical Properties Analysis
The physical properties of Hexyl beta-D-thioglucopyranoside, including its ability to reduce surface tension and form thermotropic liquid crystals, have been studied. These properties are influenced by the alkyl chain length and contribute to its effectiveness as a detergent and its potential for forming liquid crystalline phases, which could have implications for its use in various biochemistry applications (Wu et al., 2019).
Chemical Properties Analysis
The chemical properties of Hexyl beta-D-thioglucopyranoside, such as its stability, reactivity, and interactions with proteins and lipids, make it an ideal candidate for use in membrane biochemistry. Its nonionic nature and resistance to inactivation by proteins underscore its utility in the solubilization and study of membrane proteins without affecting their activity (Saito & Tsuchiya, 1984).
Scientific Research Applications
Nonionic Detergents in Biological Systems
Hexyl beta-D-thioglucopyranoside, as part of a series of alkyl-β-D-thioglucopyranosides, has been synthesized for use as a nonionic detergent in biological applications. These compounds, derived from glucose, show properties such as electroneutrality, high solubility in water, and high critical micelle concentration, making them potentially useful for applications in biological systems (Saito & Tsuchiya, 1985).
Application in Membrane Biochemistry
n-Octyl beta-D-thioglucopyranoside, a closely related compound, demonstrates properties beneficial for membrane biochemistry. Its solubilizing power for Escherichia coli membrane proteins is notable, and it does not inactivate proteins after solubilization. This detergent also shows stability and cost-effectiveness compared to similar detergents, which is advantageous for practical applications in membrane biochemistry (Saito & Tsuchiya, 1984).
Enhancing Two-Dimensional Crystallization of Membrane Proteins
The detergent n-octyl beta-D-thioglucopyranoside has been used in two-dimensional crystallization trials of membrane proteins. It has shown efficacy in increasing the size of reconstituted membrane structures and in crystallizing proteins into large, coherent two-dimensional arrays, making it promising for structural analysis by electron crystallography and atomic force microscopy (Chami et al., 2001).
Antineoplastic Properties
Studies on ether-linked thioglycolipids, including beta-D-glucopyranosides and beta-D-thioglucopyranosides, have shown potential antineoplastic properties. These compounds, particularly an alpha-D-thioglucopyranoside, demonstrated selectivity in their action on target cells, indicating a promising class of antineoplastic agents (Guivisdalsky et al., 1990).
Substrate Recognition in Plant Membranes
Research involving protoplasts from developing soybean cotyledons used phenyl-alpha-D-thioglucopyranoside, a derivative, to study substrate recognition by a sucrose transporting protein in plant membranes. These studies indicated the involvement of certain glucosyl hydroxyls in substrate recognition by the carrier protein (Hitz et al., 1986).
Safety And Hazards
Hexyl β-D-Thioglucopyranoside should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors6. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn6. In case of accidental ingestion or contact, immediate medical attention is advised6.
Future Directions
Hexyl β-D-Thioglucopyranoside has potential applications in the field of taste perception and dietary preferences7. It is believed to play a central role in determining human preference to eat or avoid certain vegetables, which ultimately influence human health7. Further research is needed to explore its potential applications in other fields.
Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and consult with a knowledgeable professional for handling and usage guidelines.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFNYTMEOCLMPS-ZIQFBCGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl beta-D-thioglucopyranoside |
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